molecular formula C13H16ClNO2 B14134645 Ethyl 2-((4-chlorobenzylidene)amino)butanoate

Ethyl 2-((4-chlorobenzylidene)amino)butanoate

Cat. No.: B14134645
M. Wt: 253.72 g/mol
InChI Key: STDHSFDIEBEECQ-UHFFFAOYSA-N
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Description

Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a 4-chlorophenyl group and a methyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate typically involves the condensation of 4-chlorobenzaldehyde with ethyl 2-aminobutanoate. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:

4-chlorobenzaldehyde+ethyl 2-aminobutanoateEthyl 2-[[(4-chlorophenyl)methylene]amino]butanoate\text{4-chlorobenzaldehyde} + \text{ethyl 2-aminobutanoate} \rightarrow \text{Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate} 4-chlorobenzaldehyde+ethyl 2-aminobutanoate→Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chlorophenyl)-4-methylbutanoate
  • Ethyl 2-(4-chlorophenyl)-3-methylbutanoate

Uniqueness

Ethyl 2-[[(4-chlorophenyl)methylene]amino]butanoate is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the methyleneamino linkage. These features confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill.

Biological Activity

Ethyl 2-((4-chlorobenzylidene)amino)butanoate, a compound synthesized through the condensation of 4-chlorobenzaldehyde with ethyl 2-aminobutanoate, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the following reaction:

4 chlorobenzaldehyde+ethyl 2 aminobutanoateEthyl 2 4 chlorobenzylidene amino butanoate\text{4 chlorobenzaldehyde}+\text{ethyl 2 aminobutanoate}\rightarrow \text{Ethyl 2 4 chlorobenzylidene amino butanoate}

This reaction is usually catalyzed by an acid or base under controlled temperature conditions to ensure optimal yield and purity.

Chemical Structure and Characteristics

  • Molecular Formula : C₁₃H₁₄ClN₃O₂
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 126385-72-6

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that compounds with electron-withdrawing groups, such as halogens, exhibit enhanced antibacterial properties compared to those with electron-donating groups. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from moderate to high, depending on the specific strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research has also highlighted the compound's potential in cancer treatment. This compound was found to inhibit DNA topoisomerase activity, which is crucial for DNA replication in cancer cells. In vitro studies demonstrated its effectiveness against colon cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Evaluation : In a study assessing various derivatives of ethyl compounds, this compound exhibited superior antibacterial properties compared to structurally similar compounds. The presence of the chloro group was noted to enhance its activity significantly .
  • Anticancer Research : A series of experiments focused on the anticancer properties revealed that the compound effectively reduced cell viability in colon cancer cell lines by inducing apoptosis. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential .
  • Toxicological Studies : Preliminary toxicity assessments indicated that this compound did not adversely affect human cell viability at therapeutic concentrations, suggesting a favorable safety profile for further development .

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)methylideneamino]butanoate

InChI

InChI=1S/C13H16ClNO2/c1-3-12(13(16)17-4-2)15-9-10-5-7-11(14)8-6-10/h5-9,12H,3-4H2,1-2H3

InChI Key

STDHSFDIEBEECQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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